2-ethyl-2-methylpent-4-enoic acid
Description
2-Ethyl-2-methylpent-4-enoic acid is a branched unsaturated carboxylic acid with a five-carbon backbone. Its structure features:
- A carboxylic acid group (-COOH) at position 1.
- A double bond between carbons 4 and 5 (pent-4-enoic acid backbone).
- Two alkyl substituents at carbon 2: an ethyl (-CH2CH3) and a methyl (-CH3) group.
This unique substitution pattern confers distinct steric, electronic, and reactivity properties, differentiating it from analogous aliphatic carboxylic acids. Below, we compare its structural and functional attributes with similar compounds.
Properties
CAS No. |
1542386-59-3 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Ethyl-2-methylpent-4-enoic acid can be synthesized through several methods. One common synthetic route involves the reaction of diethyl malonate with dimethyl sulfate as a methylating agent in the presence of sodium ethoxide. This reaction produces methylated diethyl malonate, which is then alkylated with allyl chloride in the presence of sodium ethoxide. The final step involves decarboxylation to yield 2-ethyl-2-methylpent-4-enoic acid .
Industrial Production Methods
Industrial production of 2-ethyl-2-methylpent-4-enoic acid typically follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-2-methylpent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The alkene group can undergo electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions typically use halogens (Cl2, Br2) in the presence of a catalyst or under UV light.
Major Products
Oxidation: Produces ketones or aldehydes.
Reduction: Produces alcohols.
Substitution: Produces halogenated alkanes.
Scientific Research Applications
2-Ethyl-2-methylpent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of flavors and fragrances due to its fruity and cheesy odor.
Mechanism of Action
The mechanism of action of 2-ethyl-2-methylpent-4-enoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The alkene group can participate in addition reactions, modifying the compound’s structure and function. These interactions can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Comparison
The table below summarizes key structural differences between 2-ethyl-2-methylpent-4-enoic acid and related compounds:
Functional and Reactivity Differences
Electronic Effects
- 2-Oxopent-4-enoic acid (C5H6O3): The keto group at C2 withdraws electron density via induction, increasing the acidity of the carboxylic acid (pKa ~2-3) compared to alkyl-substituted analogs like 2-ethyl-2-methylpent-4-enoic acid (estimated pKa ~4-5) .
- Ethyl 2-cyanopent-4-enoate (C8H11NO2): The cyano group (-CN) further enhances electrophilicity at C2, making this compound reactive toward nucleophiles (e.g., in Michael additions) .
Steric Effects
- 4-Methyl-2,2-diphenylpent-4-enoic acid (C18H18O2): The bulky phenyl groups at C2 create significant steric hindrance, reducing solubility in polar solvents and limiting accessibility for reactions at the carboxylic acid group .
- 2-Ethyl-2-methylpent-4-enoic acid: The branched ethyl and methyl groups at C2 moderately hinder nucleophilic attacks but are less obstructive than phenyl substituents.
Stereochemical Considerations
- (2R)-2-Methylpent-4-enoic acid (C6H10O2): The chiral center at C2 enables enantioselective interactions in biochemical systems, which is absent in the achiral 2-ethyl-2-methyl variant .
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